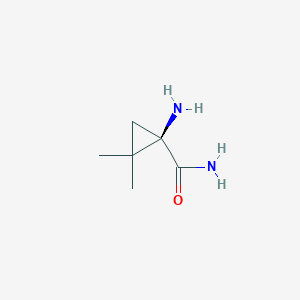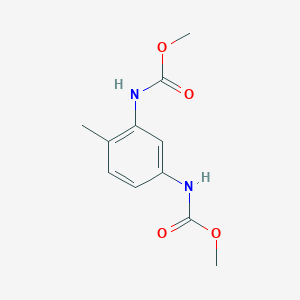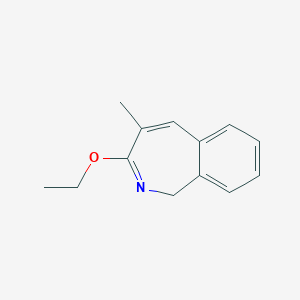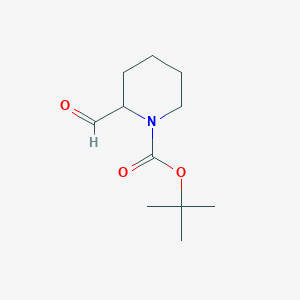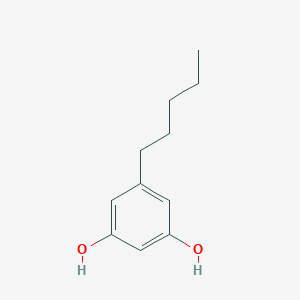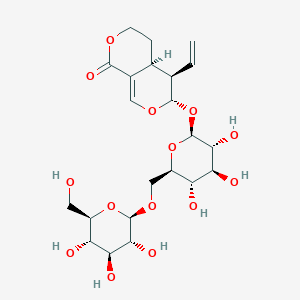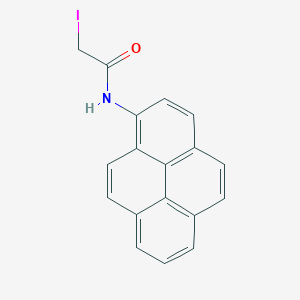![molecular formula C8H12O2 B132321 1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone CAS No. 145801-12-3](/img/structure/B132321.png)
1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone is a cyclic ketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is commonly referred to as Meldrum's acid and is widely used in organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of Meldrum's acid is not well understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form new bonds. It can also act as a Lewis acid, accepting electron pairs from other molecules.
Efectos Bioquímicos Y Fisiológicos
Meldrum's acid has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and does not cause significant harm to living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Meldrum's acid has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and has a long shelf-life. It is also relatively inexpensive and readily available. However, its use is limited due to its low solubility in water and other common solvents.
Direcciones Futuras
There are several potential future directions for research on Meldrum's acid. One area of interest is its potential use as a catalyst in organic synthesis. Another area of interest is its potential use in the development of new materials, such as polymers and nanomaterials. Additionally, further research is needed to better understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, Meldrum's acid is a cyclic ketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. It has been widely used in organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
Meldrum's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction results in the formation of a cyclic intermediate, which is then hydrolyzed to yield Meldrum's acid.
Aplicaciones Científicas De Investigación
Meldrum's acid has been widely used in scientific research due to its unique chemical properties and potential applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including heterocyclic compounds, β-lactams, and cyclic imides.
Propiedades
Número CAS |
145801-12-3 |
|---|---|
Nombre del producto |
1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(5-methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)8-5-3-4-7(8,2)10-8/h3-5H2,1-2H3 |
Clave InChI |
NDSMDDLYZYGLKC-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCC1(O2)C |
SMILES canónico |
CC(=O)C12CCCC1(O2)C |
Sinónimos |
Ethanone, 1-(5-methyl-6-oxabicyclo[3.1.0]hex-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)
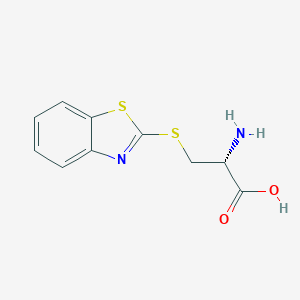
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)
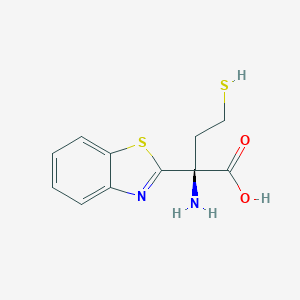
![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)
![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)
